molecular formula C19H21FN2O3S B2855526 3-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 1005293-40-2

3-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No. B2855526
CAS RN: 1005293-40-2
M. Wt: 376.45
InChI Key: CJEJWYXILMBVNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In

Scientific Research Applications

Pharmaceuticals: Drug Development

The introduction of fluorine atoms into pharmaceutical compounds can significantly alter their biological activity. Fluorinated compounds often show increased metabolic stability, improved bioavailability, and altered protein-binding affinity . This particular compound, with its fluorinated benzene sulfonamide moiety, could be investigated for its potential as a building block in the development of new drugs, especially considering the importance of sulfonamides in medicinal chemistry.

Agrochemicals: Pesticide Synthesis

Fluorine atoms in agrochemicals can enhance the lipophilicity and thus the plant uptake of these compounds. The compound could be explored for its use in the synthesis of novel pesticides that require fluorinated aromatic systems for increased efficacy and stability .

Material Science: Fluoropolymer Precursors

The presence of a fluorine atom can impart desirable properties to materials, such as resistance to solvents and acids. This compound could serve as a precursor for the synthesis of fluoropolymers, which are critical in creating high-performance materials used in various industries .

Catalysis: Fluorination Reactions

Given the compound’s structure, it could be utilized as a fluorinating agent in various chemical reactions. The ability to introduce fluorine atoms selectively into target molecules is crucial for the synthesis of many organic compounds, including pharmaceuticals and agrochemicals .

Biochemistry: Enzyme Inhibition Studies

Sulfonamides are known to inhibit carbonic anhydrase and other enzymes. The compound could be used in biochemical studies to explore its inhibitory effects on various enzymes, which could lead to the development of new therapeutic agents .

Nuclear Medicine: Radiotracer Development

The fluorine atom in the compound could potentially be replaced with radioactive fluorine-18, creating a radiotracer for positron emission tomography (PET) imaging. This application would be particularly useful in the diagnosis and research of diseases .

Analytical Chemistry: Reference Standards

Compounds with unique structures, such as this one, can be used as reference standards in analytical methods. They can help in the quantification and identification of similar compounds in complex mixtures .

Environmental Science: Fluorine Cycle Studies

The environmental impact of fluorinated compounds is an area of growing interest. This compound could be used in studies to understand the behavior of fluorinated pollutants in the environment and their potential bioaccumulation .

properties

IUPAC Name

3-fluoro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-13(2)19(23)22-10-4-5-14-11-16(8-9-18(14)22)21-26(24,25)17-7-3-6-15(20)12-17/h3,6-9,11-13,21H,4-5,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEJWYXILMBVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

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